1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine

sigma receptor norbornenyl-piperazine binding affinity

Researchers requiring a norbornenyl-piperazine scaffold for CNS target profiling often face supply gaps with unverified analogs. This compound delivers a defined 4-methylsulfanylbenzyl substituent on the piperazine core, enabling controlled SAR studies within the 5-HT1A/2A/2C and sigma receptor space. Key differentiation factors: (1) Rigid norbornene nucleus constrains conformational flexibility for reproducible docking; (2) Para-SMe group provides a distinct electronic profile vs. des-methyl or methylsulfonyl analogs; (3) Custom synthesis ensures batch-to-batch consistency for binding assay validation against haloperidol or siramesine standards.

Molecular Formula C20H28N2S
Molecular Weight 328.5 g/mol
Cat. No. B10881381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine
Molecular FormulaC20H28N2S
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CN2CCN(CC2)CC3CC4CC3C=C4
InChIInChI=1S/C20H28N2S/c1-23-20-6-3-16(4-7-20)14-21-8-10-22(11-9-21)15-19-13-17-2-5-18(19)12-17/h2-7,17-19H,8-15H2,1H3
InChIKeyVZRFWQOUJLHFRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine: Procurement-Relevant Identity for Research Pipelines


The compound 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a synthetic piperazine derivative incorporating a norbornene (bicyclo[2.2.1]hept-5-ene) moiety and a para-methylsulfanyl benzyl substituent. This class of hybrid small molecules is often designed for CNS receptor profiling, with structural features suggesting potential for sigma receptor engagement [1]. However, peer-reviewed pharmacological characterization of this specific compound is not yet available in the public domain, making procurement decisions reliant on indirect class-level inference from structurally related analogs.

1 Synthetic piperazine probe with norbornene and methylsulfanylbenzyl features
2 Class-level sigma receptor affinity context suggested; no direct target data
3 Unverified database hits; requires identity confirmation and binding re-characterization

Why Norbornenyl-Piperazine Analogs Cannot Be Casually Substituted in 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine Workflows


Within the norbornenyl-piperazine chemotype, minor structural permutations—such as the distance between the norbornene nucleus and the piperazine core or the electronic character of the aryl substituent—can drastically alter receptor selectivity profiles [1]. For example, homologation of the alkyl linker or substitution of the 4-methylsulfanyl group with other para-substituents has been shown to shift affinity between 5-HT1A, 5-HT2A, and 5-HT2C receptors by orders of magnitude [1]. Therefore, treating the target compound as a commodity 'norbornenyl-piperazine' and substituting it with a close analog is likely to compromise experimental reproducibility and target engagement validity.

Linker Sensitivity
Minor alkyl linker changes shift receptor selectivity profiles, altering 5-HT1A/2A/2C affinity.
Substituent Electronic Effect
Replacing 4-methylsulfanyl with other para-substituents can drastically change binding orders.
Target Engagement Validity
Generic norbornenyl-piperazine analogs may not reproduce the intended receptor engagement profile.

Quantitative Differentiation Evidence for 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine


Absence of Direct Quantitative Data Precludes Specific Comparator Claims

A comprehensive search of primary literature, patents, and authoritative databases (excluding excluded vendor sites) failed to identify any peer-reviewed study that directly quantifies binding affinity, functional activity, selectivity, pharmacokinetic parameters, or in vivo efficacy for the target compound against a named comparator. Unverified database entries (e.g., BindingDB BDBM50604966) suggest potential sigma-2 receptor affinity (Ki ≈ 5-8 nM) but cannot be confirmed as the correct chemical entity and lack comparator context. Therefore, no direct head-to-head or cross-study comparable quantitative evidence currently exists to support differentiation claims. [1]

Direct Data
Data to verify
No peer-reviewed binding, functional, or selectivity data for this exact compound.
Procurement based on unverified database affinity; requires in-house confirmation.
Identity not confirmed; Ki ≈5–8 nM (sigma-2) from unvalidated entry.
sigma receptor norbornenyl-piperazine binding affinity

Possible Application Scenarios for 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine Based on Class Inference


Exploratory Sigma Receptor Profiling

If unverified database hits are confirmed, the compound may serve as a starting point for sigma-2 receptor ligand optimization. Procurement would be justified only after in-house re-characterization of binding to sigma-1 and sigma-2 subtypes against known standards such as haloperidol or siramesine. [1]

Structure-Activity Relationship (SAR) Expansion of Norbornenyl-Piperazines

As a tool compound, it may be used to probe the effect of a methylsulfanyl substituent on receptor selectivity within the norbornenyl-piperazine series, provided that binding data for the des-methylsulfanyl or methylsulfonyl analogs are generated in parallel. [2]

In Silico Docking and Pharmacophore Modeling

The compound's three-dimensional structure, combining a rigid norbornene scaffold and a flexible methylsulfanylbenzyl arm, could be used to test docking poses against CNS receptor models, but only if experimental binding data are subsequently obtained to validate computational predictions. [2]

Application
Selection Property
Validation Focus
Exploratory sigma receptor profiling
Class-level sigma-2 affinity context
Receptor subtype binding validation against known standards
SAR expansion of norbornenyl-piperazines
Methylsulfanyl substituent effect on selectivity
Parallel generation of des-methylsulfanyl analogs for comparison
In silico docking & pharmacophore modeling
Rigid norbornene scaffold with flexible arm
Experimental binding data to validate computational predictions
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